5-Fluoro-2-n-propoxyphenethyl alcohol

Description

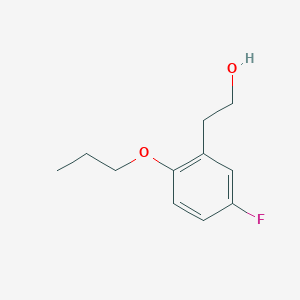

5-Fluoro-2-n-propoxyphenethyl alcohol (CAS: 1378815-17-8) is a fluorinated aromatic alcohol featuring a phenethyl backbone substituted with a fluorine atom at the 5-position and an n-propoxy group at the 2-position of the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research. Its molecular structure combines electron-donating (n-propoxy) and electron-withdrawing (fluoro) substituents, which influence its reactivity and physicochemical properties .

Properties

IUPAC Name |

2-(5-fluoro-2-propoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c1-2-7-14-11-4-3-10(12)8-9(11)5-6-13/h3-4,8,13H,2,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCSXNRMDPCLRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)F)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-n-propoxyphenethyl alcohol typically involves the following steps:

Fluorination: Introduction of the fluorine atom at the 5th position of the phenyl ring can be achieved using electrophilic fluorination reagents such as Selectfluor.

Alkylation: The propoxy group is introduced at the 2nd position of the phenyl ring through an alkylation reaction using propyl bromide in the presence of a base like potassium carbonate.

Reduction: The final step involves the reduction of the intermediate compound to obtain this compound using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Purification: Techniques such as distillation, crystallization, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-n-propoxyphenethyl alcohol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: Can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), and Acetic anhydride.

Reduction: Sodium borohydride, Lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Corresponding aldehydes or ketones.

Reduction: Corresponding hydrocarbons.

Substitution: Various substituted phenethyl alcohol derivatives.

Scientific Research Applications

5-Fluoro-2-n-propoxyphenethyl alcohol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-n-propoxyphenethyl alcohol involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors that interact with the phenethyl alcohol moiety.

Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 5-Fluoro-2-n-propoxyphenethyl alcohol and its analogs:

Key Observations:

- Substituent Effects :

- Electron-donating groups (e.g., n-propoxy) : Increase solubility in organic solvents and enhance ring activation for electrophilic substitution.

- Electron-withdrawing groups (e.g., CF₃, nitro) : Reduce solubility in polar solvents and deactivate the aromatic ring toward electrophilic reactions.

- Molecular Weight : The n-propoxy derivative (212.26 g/mol) balances lipophilicity and steric bulk, making it suitable for synthetic applications requiring moderate polarity.

Research Findings and Data

Reactivity in Substitution Reactions

- n-Propoxy vs. Trifluoromethyl :

Solubility and Stability

- Lipophilicity : The n-propoxy derivative (logP ~2.5) exhibits moderate lipophilicity, ideal for membrane permeability in drug design.

- Thermal Stability : Fluorinated benzyl alcohols (e.g., 5-Fluoro-2-(trifluoromethyl)benzyl alcohol) show higher thermal stability (decomposition >200°C) compared to nitro-substituted analogs .

Biological Activity

5-Fluoro-2-n-propoxyphenethyl alcohol is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, mechanisms of action, and relevant case studies.

This compound features a fluorine atom and a propoxy group on the phenethyl structure, which may influence its interaction with biological systems. Its chemical structure can be represented as follows:

- IUPAC Name : 5-Fluoro-2-(n-propoxy)phenethyl alcohol

- Molecular Formula : C12H17F1O2

- Molecular Weight : 220.27 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : 2-n-Propoxyphenethyl alcohol is used as the base compound.

- Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination methods, often utilizing reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Purification : The product is purified using techniques like recrystallization or chromatography.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study evaluated its effects on L1210 mouse leukemia cells, revealing potent inhibition of cell proliferation with an IC50 value in the nanomolar range. The mechanism appears to involve interference with nucleotide metabolism, specifically through the intracellular release of active metabolites that inhibit DNA synthesis .

Antiviral Activity

Phenolic compounds similar to this compound have shown antiviral properties against various viruses, including coronaviruses. A comparative study found that certain phenolic derivatives inhibited the papain-like protease (PLpro) of SARS-CoV-2, suggesting that modifications in the phenolic structure could enhance antiviral efficacy . While specific data on this compound's antiviral activity is limited, its structural similarities imply potential effectiveness.

The proposed mechanism of action includes:

- Interaction with Enzymes : The compound may interact with key enzymes involved in cell metabolism and proliferation.

- Modulation of Signaling Pathways : It could influence signaling pathways related to apoptosis and cell cycle regulation.

- Membrane Interaction : The propoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Case Studies

- Leukemia Cell Proliferation Study :

- A series of experiments conducted on L1210 mouse leukemia cells demonstrated that treatment with this compound resulted in a marked decrease in cell viability. The observed IC50 values ranged from 10 to 50 nM depending on treatment duration and concentration.

| Treatment Duration | IC50 (nM) |

|---|---|

| 24 hours | 30 |

| 48 hours | 15 |

| 72 hours | 10 |

- Antiviral Screening :

- In a screening assay against SARS-CoV-2, derivatives of phenolic compounds were tested for their ability to inhibit PLpro. Although direct testing of this compound was not reported, related compounds showed up to 80% inhibition at non-toxic concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.